An In-depth Technical Guide to the Chemical Properties of 2-(Tetrahydrofuran-2-yl)acetic acid
An In-depth Technical Guide to the Chemical Properties of 2-(Tetrahydrofuran-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-(Tetrahydrofuran-2-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The information is compiled from various scientific sources and is intended to support research and development activities.
Chemical and Physical Properties
2-(Tetrahydrofuran-2-yl)acetic acid, with the CAS number 2434-00-6, is a carboxylic acid derivative featuring a tetrahydrofuran ring. Its molecular formula is C₆H₁₀O₃, and it has a molecular weight of 130.14 g/mol .[1] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of 2-(Tetrahydrofuran-2-yl)acetic acid
| Property | Value | Source |
| CAS Number | 2434-00-6 | [1] |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Boiling Point | 144-146 °C at 16 mmHg | [1] |
| Density | 1.1468 g/cm³ | [1] |
| Melting Point | Not available in searched literature | |
| Solubility | No quantitative data available in searched literature |
Reactivity and Applications
2-(Tetrahydrofuran-2-yl)acetic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a carboxylic acid group and a tetrahydrofuran ring, allows for a variety of chemical transformations.
The primary application of this compound is as a key intermediate in the synthesis of antiviral and antifungal agents.[1] The tetrahydrofuran moiety is a common structural motif in many biologically active molecules. Furthermore, the chiral center at the 2-position of the tetrahydrofuran ring makes it a useful precursor for the synthesis of enantiomerically pure drugs.[1]
The carboxylic acid group can readily undergo esterification, amidation, and reduction to the corresponding alcohol. The ether linkage in the tetrahydrofuran ring is generally stable under many reaction conditions but can be cleaved under strongly acidic conditions.
Below is a diagram illustrating the general role of 2-(Tetrahydrofuran-2-yl)acetic acid in the synthesis of more complex molecules.
Caption: General workflow for the application of 2-(Tetrahydrofuran-2-yl)acetic acid.
Synthesis
A plausible synthetic workflow is outlined in the diagram below.
Caption: Plausible synthetic workflow for 2-(Tetrahydrofuran-2-yl)acetic acid.
Experimental Protocol: Hydrolysis of Ethyl 2-(tetrahydrofuran-2-yl)acetate (General Procedure)
A detailed experimental protocol for the hydrolysis of ethyl 2-(tetrahydrofuran-2-yl)acetate to the corresponding carboxylic acid is not available in the searched literature. However, a general procedure for the hydrolysis of an ester to a carboxylic acid is as follows:
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Dissolution: The starting ester, ethyl 2-(tetrahydrofuran-2-yl)acetate, is dissolved in a suitable solvent, typically a mixture of an alcohol (e.g., ethanol or methanol) and water.
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Addition of Base or Acid: A stoichiometric excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) or a strong acid (e.g., hydrochloric acid or sulfuric acid) is added to the solution.
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Heating: The reaction mixture is typically heated to reflux to accelerate the rate of hydrolysis. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
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Work-up:
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For basic hydrolysis: Upon completion, the reaction mixture is cooled, and the alcohol is removed under reduced pressure. The aqueous residue is then acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt, leading to the precipitation of the carboxylic acid.
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For acidic hydrolysis: The reaction mixture is cooled and the product is extracted with a suitable organic solvent.
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Purification: The crude 2-(Tetrahydrofuran-2-yl)acetic acid can be purified by recrystallization from an appropriate solvent or by column chromatography.
Spectral Data
Table 2: Predicted Spectral Data for 2-(Tetrahydrofuran-2-yl)acetic acid
| Technique | Expected Key Features |
| ¹H NMR | - Broad singlet for the carboxylic acid proton (δ ~10-13 ppm).- Multiplets for the protons on the tetrahydrofuran ring.- A multiplet for the proton at the C2 position of the THF ring.- A doublet of doublets for the methylene protons of the acetic acid moiety. |
| ¹³C NMR | - A signal for the carbonyl carbon of the carboxylic acid (δ ~170-180 ppm).- Signals for the carbons of the tetrahydrofuran ring.- A signal for the methylene carbon of the acetic acid moiety. |
| FTIR (cm⁻¹) | - Broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹).- C=O stretch of the carboxylic acid (1700-1725 cm⁻¹).- C-O stretch of the ether in the THF ring (~1050-1150 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to its molecular weight (130.14 g/mol ).- Fragmentation patterns corresponding to the loss of a carboxyl group and cleavage of the tetrahydrofuran ring. |
Signaling Pathways
There is no information available in the searched scientific literature to suggest the direct involvement of 2-(Tetrahydrofuran-2-yl)acetic acid in any specific signaling pathways. Its biological effects are likely mediated by the larger, more complex molecules for which it serves as a synthetic precursor.
Disclaimer
The information provided in this technical guide is based on a comprehensive search of publicly available scientific literature. The absence of certain data, such as an experimental melting point, quantitative solubility, detailed experimental protocols, and experimental spectral data, indicates that this information was not found during the search. The predicted spectral data should be used as a guide and not as a substitute for experimental verification. Researchers are advised to consult original research articles and safety data sheets before handling this chemical.
